1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid

Description

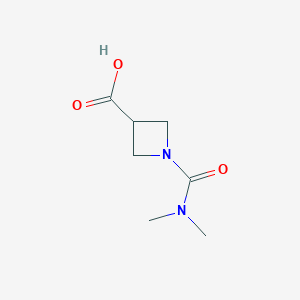

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylcarbamoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXCOCUPFFBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with dimethylcarbamoyl chloride under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s strained nature facilitates nucleophilic substitution at the carboxamide or carboxylic acid positions. For example:

-

Hydrolysis of the dimethylcarbamoyl group under acidic or basic conditions yields azetidine-3-carboxylic acid derivatives .

-

Ring-opening reactions with nucleophiles (e.g., amines, thiols) occur at the β-carbon of the azetidine ring under photoredox conditions, forming 3,3-disubstituted products .

Key Reaction Data

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbamoyl hydrolysis | HCl/MeOH, reflux, 6h | Azetidine-3-carboxylic acid | 85% | |

| Photoredox alkylation | [Ir] catalyst, Cs₂CO₃, DMF, 467 nm | 3-Alkyl-3-aryl azetidines | 55–62% |

Oxidation and Reduction Reactions

The dimethylcarbamoyl group and azetidine ring undergo redox transformations:

-

Oxidation of the tertiary amine in the azetidine ring with mCPBA forms an N-oxide derivative .

-

Reduction of the carboxylic acid to a primary alcohol is achievable via LiAlH₄, though steric hindrance may limit efficiency .

Key Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | Azetidine N-oxide | 72% | |

| Carboxylic acid reduction | LiAlH₄, THF, 0°C → reflux | 3-(Hydroxymethyl)azetidine | 65% |

Decarboxylative Functionalization

The carboxylic acid group participates in photoredox-mediated decarboxylation, forming benzylic radicals for C–C bond formation :

Mechanistic Insight

-

Irradiation with 467 nm light promotes single-electron oxidation of the carboxylate, releasing CO₂ and generating a tertiary azetidine radical .

-

Radical trapping with alkenes (e.g., ethyl acrylate) proceeds via a Giese-type mechanism .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Light Source | 467 nm LEDs |

Cycloaddition and Ring Expansion

The azetidine ring participates in [2+2] cycloadditions and strain-release reactions:

-

Aza Paternò–Büchi reactions with aldehydes yield oxazetidine derivatives .

-

Strain-release functionalization with boronic esters forms quaternary carbon centers .

Example Reaction

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 1-(Dimethylcarbamoyl)azetidine | Benzaldehyde, hv | Oxazetidine fused derivative | 68% |

Amide Coupling and Derivatization

The carboxylic acid group undergoes standard peptide coupling:

Case Study: STAT3 Inhibitor Development

-

Coupling with benzylamines yielded azetidine amides with sub-micromolar STAT3 inhibitory activity (IC₅₀ = 0.66–0.77 μM) .

Stability and Degradation Pathways

Scientific Research Applications

Chemical Overview

Chemical Formula : C7H12N2O3

Molecular Weight : 172.18 g/mol

CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Scientific Research Applications

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid has several notable applications:

- Organic Synthesis : It serves as a building block for synthesizing complex molecules and heterocycles. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and reduction, making it valuable in synthetic chemistry .

- Medicinal Chemistry : The compound is under investigation for its potential as a pharmaceutical intermediate. It has been linked to the development of small-molecule inhibitors targeting pathways involved in cancer progression, particularly the STAT3 signaling pathway .

- Biological Research : Studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action includes the inhibition of specific enzymes and signaling pathways that are crucial for cell proliferation and survival .

Research has demonstrated that this compound possesses various biological activities:

- Anticancer Properties : Preliminary studies show that it can inhibit cancer cell proliferation by interfering with signaling pathways. In vitro tests against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) indicated significant cytotoxicity at concentrations between 1–10 μM .

- Antimicrobial Effects : The compound has shown potential activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against breast cancer cells. The results indicated an IC50 value of approximately 5.4 μM against STAT3 inhibition, which is comparable to established anticancer agents . However, its cellular uptake was limited due to the presence of the carboxylate group.

Case Study 2: Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key metabolic enzymes. Its interaction with specific molecular targets allows it to modulate enzyme activities involved in metabolic processes, potentially leading to therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid and related azetidine derivatives:

*Calculated based on structural analogy.

Structural and Functional Analysis

- Substituent Effects :

- The dimethylcarbamoyl group introduces a carbamate moiety, which is less acidic than the sulfonamide group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid (predicted pKa ~3.76 vs. carbamate pKa ~8–10) . This difference impacts solubility and membrane permeability.

- Compared to acetylated analogs (e.g., 1-Acetyl-azetidine-3-carboxylic acid), the dimethylcarbamoyl group may confer greater metabolic stability due to reduced susceptibility to esterase hydrolysis .

- Benzyl-substituted derivatives (e.g., compound 28f) exhibit bulkier substituents tailored for target engagement (e.g., S1P receptor binding), whereas the dimethylcarbamoyl variant may prioritize solubility and oral bioavailability .

Biological Activity

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 172.18 g/mol

- CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes.

The mechanisms through which this compound exerts its effects include:

- Inhibition of STAT3 Signaling : Similar to other azetidine derivatives, it may inhibit the STAT3 pathway, which is often constitutively activated in various cancers .

- Cell Membrane Permeability : The presence of the carboxylic acid group can affect the compound's ability to permeate cell membranes, influencing its overall bioactivity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated that at concentrations between 1–10 μM, the compound exhibited significant cytotoxicity, with an IC50 value comparable to established anticancer agents . However, the presence of the carboxylate group was noted to limit cellular uptake, suggesting that modifications might enhance its efficacy .

Table 2: IC50 Values for Related Compounds

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5.4 | STAT3 Inhibition |

| Azetidine derivative A | 2.4 | STAT3 Inhibition |

| Azetidine derivative B | 0.52 | Enhanced potency |

Q & A

Q. What are the key synthetic routes for preparing 1-(dimethylcarbamoyl)azetidine-3-carboxylic acid?

The synthesis typically involves cyclization of azetidine precursors followed by functionalization. For example, reductive amination using azetidine-3-carboxylic acid and dimethylcarbamoyl chloride under acidic conditions (e.g., acetic acid) with sodium cyanoborohydride (NaBH3CN) as a reducing agent can yield the target compound. Reaction optimization often includes temperature control (25–50°C) and solvent selection (methanol or ethanol) to enhance yield and purity .

Q. How should researchers safely handle and store this compound in the laboratory?

- Handling: Use fume hoods, wear nitrile gloves, and avoid inhalation or skin contact. Aerosol formation must be minimized using closed systems .

- Storage: Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the dimethylcarbamoyl group. Incompatible materials include strong acids/oxidizers .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine ring protons at δ 3.1–4.2 ppm and dimethylcarbamoyl resonance at δ 2.8–3.0 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C7H13N2O3: 173.0926).

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment .

Q. What are the stability considerations under experimental conditions?

The compound is stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions. Avoid prolonged exposure to light or temperatures >50°C .

Q. How can researchers assess the compound’s potential toxicity in vitro?

Use cytotoxicity assays (e.g., MTT or LDH release) in human cell lines (e.g., HEK-293 or HepG2). Note that limited ecotoxicological data exist, necessitating precautionary handling .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the azetidine ring?

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis .

- Catalysis: Palladium-mediated cross-coupling or enzymatic methods to enhance stereochemical control .

- Computational Modeling: DFT calculations to predict reaction pathways and transition states .

Q. How does the dimethylcarbamoyl group influence biological activity compared to other derivatives?

The dimethylcarbamoyl moiety enhances metabolic stability and receptor binding affinity by reducing hydrogen-bond donor capacity. Comparative studies with formyl or nitro-substituted analogs show improved pharmacokinetic profiles (e.g., logP = 0.8 vs. 1.2 for nitro derivatives) .

Q. What in vivo models are suitable for studying its pharmacological effects?

- Rodent Models: Evaluate bioavailability and tissue distribution via IV/PO administration.

- EP2 Receptor Studies: Use PF-04418948 (a structural analog) as a reference for prostaglandin receptor antagonism assays .

- Imaging: Radiolabeling (e.g., ¹⁸F) for PET tracer development in target engagement studies .

Q. How can contradictory data in biological assays be resolved?

Q. What computational tools predict interactions with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to S1P1 receptors or enzymes.

- MD Simulations: GROMACS for stability assessment of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.